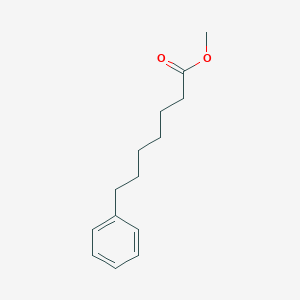
3-bromo-5,6-dihydro-2H-pyran-2-one
Overview
Description
3-Bromo-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C5H5BrO2. It is a brominated derivative of dihydropyranone, characterized by a six-membered ring containing an oxygen atom and a bromine substituent at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to avoid excessive heat . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with controlled addition of bromine and efficient cooling systems to manage the exothermic nature of the reaction. The product is then isolated and purified using industrial-scale distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding lactones or reduced to form dihydropyran derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions due to its dienophilic nature.
Common Reagents and Conditions:
Bromine in methylene chloride: for bromination.
Triethylamine: for neutralization.
Nucleophiles: like amines or thiols for substitution reactions.
Major Products:
Substituted pyranones: from nucleophilic substitution.
Lactones: from oxidation reactions.
Dihydropyran derivatives: from reduction reactions.
Scientific Research Applications
3-Bromo-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-5,6-dihydro-2H-pyran-2-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or cycloaddition .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3,6-Dihydro-2H-pyran-2-one: Another derivative with different reactivity due to the position of the double bond.
Uniqueness: 3-Bromo-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHEWALMADBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446006 | |
| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104184-64-7 | |
| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)





![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)


![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)



